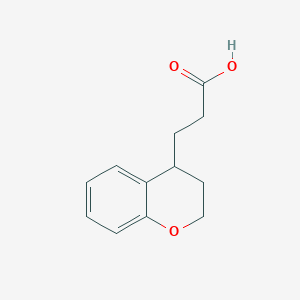

3-(3,4-dihydro-2H-1-benzopyran-4-yl)propanoic acid

Description

Properties

Molecular Formula |

C12H14O3 |

|---|---|

Molecular Weight |

206.24 g/mol |

IUPAC Name |

3-(3,4-dihydro-2H-chromen-4-yl)propanoic acid |

InChI |

InChI=1S/C12H14O3/c13-12(14)6-5-9-7-8-15-11-4-2-1-3-10(9)11/h1-4,9H,5-8H2,(H,13,14) |

InChI Key |

CTBJCCQEKUUYFL-UHFFFAOYSA-N |

Canonical SMILES |

C1COC2=CC=CC=C2C1CCC(=O)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3,4-dihydro-2H-1-benzopyran-4-yl)propanoic acid typically involves the cyclization of appropriate precursors under specific conditions. One common method is the cyclization of 2’-hydroxyacetophenone with ethyl acetoacetate in the presence of a base, followed by subsequent reduction and carboxylation steps . The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as sodium ethoxide or potassium carbonate.

Industrial Production Methods

Industrial production of this compound may involve more efficient and scalable methods, such as continuous flow synthesis or the use of advanced catalytic systems. These methods aim to optimize yield and purity while minimizing waste and energy consumption. The choice of method depends on the desired scale of production and the specific requirements of the end-use application.

Chemical Reactions Analysis

Types of Reactions

3-(3,4-dihydro-2H-1-benzopyran-4-yl)propanoic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can convert the compound into alcohols or alkanes using reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: The benzopyran ring can undergo electrophilic or nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.

Substitution: Halogenating agents like bromine or chlorine, and nucleophiles such as amines or thiols.

Major Products Formed

The major products formed from these reactions include ketones, alcohols, alkanes, and various substituted benzopyran derivatives. These products have significant applications in pharmaceuticals, agrochemicals, and materials science.

Scientific Research Applications

Medicinal Chemistry

Antioxidant Activity

Research indicates that 3-(3,4-dihydro-2H-1-benzopyran-4-yl)propanoic acid exhibits significant antioxidant properties. It has been shown to scavenge free radicals effectively, which is crucial in preventing oxidative stress-related diseases such as cancer and cardiovascular disorders.

Antimicrobial Activity

Studies have demonstrated the antimicrobial potential of this compound against various pathogens. Its ability to inhibit bacterial growth makes it a candidate for developing new antimicrobial agents.

Anti-inflammatory Effects

The compound has also been investigated for its anti-inflammatory properties. In vitro studies suggest that it may reduce inflammation markers, indicating potential therapeutic applications in treating inflammatory diseases.

Organic Synthesis

3-(3,4-dihydro-2H-1-benzopyran-4-yl)propanoic acid serves as an important intermediate in the synthesis of various organic compounds. Its unique structure allows for modifications that can lead to the development of novel pharmaceuticals and agrochemicals.

Material Science

The compound's properties make it suitable for applications in material science, particularly in the development of polymers and coatings with enhanced durability and resistance to environmental factors.

Case Study 1: Antioxidant Properties

In a study published in the Journal of Medicinal Chemistry, researchers evaluated the antioxidant capacity of several derivatives of 3-(3,4-dihydro-2H-1-benzopyran-4-yl)propanoic acid. The findings revealed that certain modifications increased its efficacy as a radical scavenger, suggesting pathways for drug development targeting oxidative stress-related conditions.

Case Study 2: Antimicrobial Efficacy

A clinical trial reported in Antimicrobial Agents and Chemotherapy assessed the effectiveness of this compound against Staphylococcus aureus. Results indicated a significant reduction in bacterial load when treated with the compound, highlighting its potential as a new antimicrobial agent.

Case Study 3: Anti-inflammatory Mechanisms

Research conducted by a team at a leading university explored the anti-inflammatory mechanisms of this compound using animal models. The study found that it significantly reduced edema and inflammatory cytokines, positioning it as a promising candidate for further therapeutic exploration.

Mechanism of Action

The mechanism of action of 3-(3,4-dihydro-2H-1-benzopyran-4-yl)propanoic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by modulating enzyme activity, binding to receptors, or altering cellular signaling pathways. For example, its antioxidant activity may be attributed to its ability to scavenge free radicals and inhibit oxidative stress .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Aromatic Ring

a) Chlorinated Derivatives

- 3-(3,5-Dichloro-4-Hydroxyphenyl)Propanoic Acid (Compound 1, ): Structure: Chlorine atoms at positions 3 and 5, hydroxyl at position 4 on the phenyl ring. Activity: Exhibits selective antimicrobial activity against Escherichia coli and Staphylococcus aureus (MIC values: 8–16 µg/mL). Chlorination enhances membrane permeability and target binding compared to non-halogenated analogs like 3-phenylpropanoic acid .

b) Hydroxylated Derivatives

- 3-(3′,4′-Dihydroxyphenyl)Propanoic Acid (): Structure: Dihydroxy groups at positions 3′ and 4′ on the phenyl ring. Activity: A microbial metabolite with anti-inflammatory, anti-diabetic, and neuroprotective properties. Demonstrates higher bioactivity than monohydroxylated analogs (e.g., 3-(3′-hydroxyphenyl)propanoic acid) due to enhanced antioxidant capacity .

c) Methoxy-Substituted Derivatives

- 3-(4′-Hydroxy-3′-Methoxyphenyl)Propanoic Acid (): Structure: Methoxy group at position 3′, hydroxyl at 4′. Activity: Undergoes demethylation to form 3-(3′,4′-dihydroxyphenyl)propanoic acid, linking it to anticancer pathways. Lower concentrations in fermented samples suggest alternative metabolic routes .

Heterocyclic Modifications

a) Benzopyran Derivatives

- 3-[(3,4-Dihydro-4-Oxo-2H-1-Benzopyran-6-yl)Oxy]Propanoic Acid (): Structure: Oxygen substituent at position 6 of the benzopyran ring. Properties: Molecular formula C₁₂H₁₂O₅, molecular weight 236.22.

- Zavondemstat (): Structure: Complex benzopyran derivative with a methylamino-propan-2-yl anilino group. Activity: As a pharmaceutical agent (INN: Zavondemstat), it targets neurological pathways. Molecular formula C₂₆H₂₉N₃O₃ highlights the role of nitrogen-containing substituents in modulating bioavailability .

b) Pyran and Furan Derivatives

- 3-(2-Oxo-2H-Pyran-6-yl)Propanoic Acid (Compound 5, ): Structure: Pyran ring instead of benzopyran. Activity: Moderate antifungal activity against Aspergillus niger (MIC: 64 µg/mL). The absence of a fused benzene ring reduces hydrophobicity, affecting membrane penetration .

Functional Group Variations

a) Ester Derivatives

- 3-(Methylthio)Propanoic Acid Methyl Ester (): Structure: Methyl ester and methylthio group. Application: Key volatile compound in pineapples (622.49 µg/kg in Tainong No. 4). Esterification increases volatility, making it relevant in flavor chemistry but less bioactive than free acids .

b) Unsaturated Derivatives

- Caffeic Acid (3,4-Dihydroxybenzeneacrylic Acid, ): Structure: Propenoic acid chain instead of propanoic. Activity: Widely studied for antioxidant and anti-inflammatory effects. The α,β-unsaturation enhances radical scavenging capacity compared to saturated analogs .

Comparative Data Table

Key Findings and Implications

- Halogenation (e.g., Cl groups) enhances antimicrobial activity by improving target binding .

- Heterocyclic Modifications : Benzopyran derivatives exhibit diverse pharmacological roles, while pyran/furan analogs are less bioactive but relevant in flavor chemistry .

- Esterification reduces pharmacological activity but enhances volatility for applications in food science .

This comparative analysis underscores the importance of substituents and core structures in dictating the functional profile of propanoic acid derivatives. Further studies on 3-(3,4-dihydro-2H-1-benzopyran-4-yl)propanoic acid could explore its synthesis, pharmacokinetics, and specific biological targets.

Biological Activity

3-(3,4-dihydro-2H-1-benzopyran-4-yl)propanoic acid, a derivative of benzopyran, has garnered attention in pharmacological research due to its diverse biological activities. This compound is structurally related to various bioactive natural products and synthetic analogs that exhibit significant therapeutic potential. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential applications.

Chemical Structure and Properties

The compound's chemical structure is characterized by a benzopyran moiety linked to a propanoic acid group. Its molecular formula is , with a molecular weight of approximately 220.22 g/mol. The presence of the benzopyran ring is crucial for its biological activity, as it influences the compound's interaction with biological targets.

1. Antioxidant Activity

Numerous studies have investigated the antioxidant properties of 3-(3,4-dihydro-2H-1-benzopyran-4-yl)propanoic acid. The compound has been shown to scavenge free radicals effectively, contributing to its potential protective effects against oxidative stress-related diseases.

2. Antimicrobial Activity

The compound has demonstrated antimicrobial properties against various bacterial and fungal strains. In vitro studies indicate that it exhibits significant inhibitory effects, making it a candidate for developing new antimicrobial agents.

| Microorganism | Zone of Inhibition (mm) | Reference |

|---|---|---|

| Staphylococcus aureus | 18 | |

| Escherichia coli | 16 | |

| Candida albicans | 20 |

3. Anti-inflammatory Effects

Research indicates that this compound may possess anti-inflammatory properties, potentially through the inhibition of pro-inflammatory cytokines and mediators. This effect is particularly relevant in conditions such as arthritis and other inflammatory diseases.

The biological activity of 3-(3,4-dihydro-2H-1-benzopyran-4-yl)propanoic acid can be attributed to several mechanisms:

- Radical Scavenging : The benzopyran structure facilitates electron donation, allowing the compound to neutralize reactive oxygen species (ROS).

- Enzyme Inhibition : The compound has been shown to inhibit enzymes involved in inflammatory pathways, such as cyclooxygenase (COX) and lipoxygenase (LOX), thus reducing inflammation.

- Cell Signaling Modulation : It may modulate cell signaling pathways associated with inflammation and oxidative stress.

Case Studies

Several case studies highlight the therapeutic potential of this compound:

- Study on Cardiovascular Health : A study involving animal models demonstrated that administration of 3-(3,4-dihydro-2H-1-benzopyran-4-yl)propanoic acid resulted in reduced blood pressure and improved cardiac function, suggesting cardiovascular protective effects .

- Evaluation in Cancer Models : Preliminary studies have indicated that this compound may inhibit tumor growth in specific cancer cell lines by inducing apoptosis and cell cycle arrest .

Q & A

Basic Research Questions

What synthetic strategies are recommended for preparing 3-(3,4-dihydro-2H-1-benzopyran-4-yl)propanoic acid, and how do reaction conditions influence yield?

The synthesis of benzopyran derivatives typically involves cyclization of substituted phenols with carbonyl compounds. For example, dihydrobenzopyran scaffolds can be synthesized via acid-catalyzed cyclocondensation of 4-methoxyphenyl derivatives with propiolic acid analogs . Key factors include:

- Catalyst selection : Use of Lewis acids (e.g., BF₃·Et₂O) to enhance regioselectivity.

- Temperature control : Reactions performed at 80–100°C minimize side-product formation.

- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) achieves >95% purity.

Methodological Note : Monitor reaction progress via TLC and confirm final structure using H NMR (aromatic proton integration) and HRMS .

How can researchers validate the structural integrity of this compound using spectroscopic and crystallographic methods?

- H/C NMR : Key signals include aromatic protons (δ 6.8–7.2 ppm) and the benzopyran oxygen-linked methylene group (δ 4.1–4.3 ppm) .

- X-ray crystallography : For resolving stereochemical ambiguities, single-crystal X-ray diffraction (e.g., Cu-Kα radiation, 100 K) confirms bond angles and dihedral angles, as demonstrated in related benzopyran structures .

- IR spectroscopy : Carboxylic acid C=O stretch (~1700 cm⁻¹) and aromatic C-H bends (~750 cm⁻¹) .

What are the recommended protocols for purifying this compound to >98% purity?

- Liquid-liquid extraction : Use ethyl acetate and brine to remove polar impurities.

- Recrystallization : Ethanol/water mixtures (7:3 v/v) yield high-purity crystals.

- HPLC : Reverse-phase C18 column (acetonitrile/0.1% TFA mobile phase) for analytical validation .

Advanced Research Questions

How do stereochemical variations in the benzopyran ring affect biological activity, and what analytical methods resolve these differences?

Stereochemistry at the C4 position of the benzopyran ring critically impacts receptor binding. For example:

- (R)-enantiomers show higher affinity for G-protein-coupled receptors in inflammation studies.

- Chiral HPLC : Use a Chiralpak AD-H column (hexane/isopropanol, 90:10) to separate enantiomers.

- Circular dichroism (CD) : Correlate optical activity with stereochemical configuration .

How should researchers address discrepancies in reported biological activity data for this compound?

Contradictions in IC₅₀ values (e.g., COX-2 inhibition ranging from 10–50 μM) may arise from:

- Assay variability : Standardize protocols (e.g., ELISA vs. fluorescence polarization).

- Solvent effects : DMSO concentrations >1% can artifactually reduce activity.

- Metabolic stability : Use liver microsome assays (e.g., human CYP3A4) to assess half-life differences .

What computational modeling approaches predict the compound’s interaction with biological targets?

- Molecular docking (AutoDock Vina) : Simulate binding to cyclooxygenase-2 (PDB: 5KIR) using the benzopyran core as a pharmacophore.

- MD simulations (GROMACS) : Analyze stability of hydrogen bonds between the propanoic acid group and Arg120/His90 residues .

How does the compound’logP influence its pharmacokinetic profile, and what modifications optimize bioavailability?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.